![molecular formula C11H19Br B13496960 (1S,2S,5S)-2-(2-bromoethyl)-6,6-dimethylbicyclo[3.1.1]heptane](/img/structure/B13496960.png)
(1S,2S,5S)-2-(2-bromoethyl)-6,6-dimethylbicyclo[3.1.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S,5S)-2-(2-bromoethyl)-6,6-dimethylbicyclo[3.1.1]heptane is an organic compound that belongs to the class of bicyclic compounds. These compounds are characterized by having two fused rings. The specific structure of this compound includes a bromine atom attached to an ethyl group, which is further connected to a bicyclo[3.1.1]heptane skeleton with two methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5S)-2-(2-bromoethyl)-6,6-dimethylbicyclo[3.1.1]heptane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[3.1.1]heptane skeleton.
Alkylation: The ethyl group is introduced via an alkylation reaction, often using ethyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of iodinated derivatives or other substituted products.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: It serves as a model compound for studying various organic reactions.
Biology
Biochemical Studies: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine
Drug Development: Potential use as a precursor in the synthesis of pharmaceutical compounds.
Industry
Material Science: Application in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (1S,2S,5S)-2-(2-bromoethyl)-6,6-dimethylbicyclo[3.1.1]heptane involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the bicyclic structure play a crucial role in its binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, or inhibition of specific enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,2S,5S)-2-(2-chloroethyl)-6,6-dimethylbicyclo[3.1.1]heptane
- (1S,2S,5S)-2-(2-iodoethyl)-6,6-dimethylbicyclo[3.1.1]heptane
Uniqueness
The presence of the bromine atom in (1S,2S,5S)-2-(2-bromoethyl)-6,6-dimethylbicyclo[3.1.1]heptane imparts unique reactivity and properties compared to its chloro and iodo counterparts. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions.
Propriétés
Formule moléculaire |
C11H19Br |
|---|---|
Poids moléculaire |
231.17 g/mol |
Nom IUPAC |
(1S,2S,5S)-2-(2-bromoethyl)-6,6-dimethylbicyclo[3.1.1]heptane |
InChI |
InChI=1S/C11H19Br/c1-11(2)9-4-3-8(5-6-12)10(11)7-9/h8-10H,3-7H2,1-2H3/t8-,9-,10-/m0/s1 |
Clé InChI |
PGUHVWPZZXEHFH-GUBZILKMSA-N |
SMILES isomérique |
CC1([C@H]2CC[C@H]([C@@H]1C2)CCBr)C |
SMILES canonique |
CC1(C2CCC(C1C2)CCBr)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


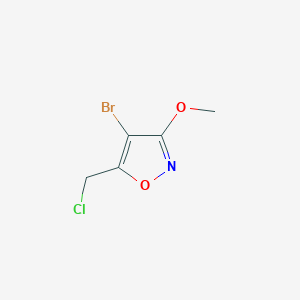
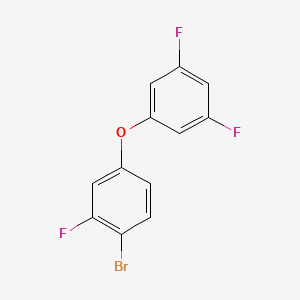

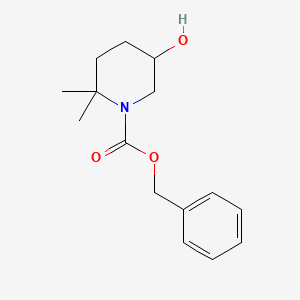
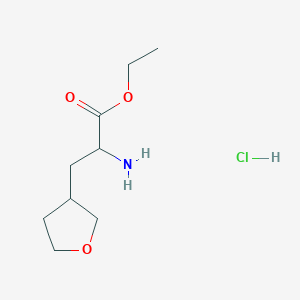
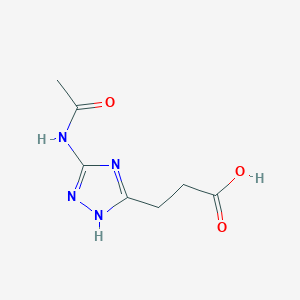
![N-[(5-fluoroquinolin-8-yl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride](/img/structure/B13496921.png)
![(2E)-N-[4-(piperidin-4-yl)butyl]-3-(pyridin-3-yl)prop-2-enamide dihydrochloride](/img/structure/B13496922.png)
![tert-Butyl (3-bromoimidazo[1,2-a]pyridin-7-yl)carbamate](/img/structure/B13496923.png)
![3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride](/img/structure/B13496934.png)

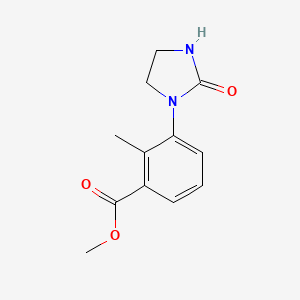

![tert-butyl N-(3-aminopropoxy)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B13496951.png)
